molecular formula C13H22N2O4 B1376931 Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1363383-43-0

Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B1376931
CAS RN: 1363383-43-0
M. Wt: 270.32 g/mol
InChI Key: ALBKRMFHLDKJRQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .


Synthesis Analysis

The synthesis of similar compounds has been reported. For example, under an argon atmosphere, wet Pd/C was added into tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate in THF solution. After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H22N2O4 . The InChI code for this compound is 1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-5-13(6-9-15)4-7-14-10(16)18-13/h4-9H2,1-3H3, (H,14,16) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 270.33 . It is a solid at room temperature . The compound should be stored in a dry place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Compounds : Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives were synthesized using a one-pot, multi-component reaction, indicating the potential for creating complex functionalized compounds for various applications (Li et al., 2014).
  • Heterocycle Synthesis : Nitrogen-containing spiro heterocycles have been synthesized via a double Michael addition reaction, demonstrating the potential use of this compound in creating diverse heterocyclic structures for drug design or material science (Aggarwal et al., 2014).

Biological Activity and Pharmaceutical Applications

  • Antihypertensive Properties : Some derivatives have demonstrated significant antihypertensive activity, indicating potential applications in cardiovascular drug development (Clark et al., 1983).
  • Bioactive Compounds Synthesis : The compound's structure is related to 1,9-diazaspiro[5.5]undecanes, which are associated with treatments for various conditions such as obesity, pain, and cardiovascular disorders, suggesting its role in synthesizing bioactive compounds (Blanco‐Ania et al., 2017).

Material Science and Analytical Chemistry

  • Photophysical Studies and Solvatochromic Analysis : The compound has been studied for its photophysical properties, indicating potential applications in materials science, particularly in the development of fluorescence-based sensors or probes (Aggarwal & Khurana, 2015).

Synthetic Chemistry

  • Novel Scaffolds for Drug Discovery : The structure of tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is similar to certain novel spiro scaffolds, which are significant in drug discovery for generating diverse compound libraries (Jenkins et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-13(5-8-15)6-9-18-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBKRMFHLDKJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401128635
Record name 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363383-43-0
Record name 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-1,9-diazaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401128635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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